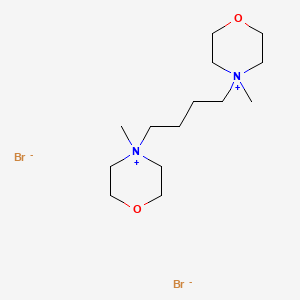
Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide is a chemical compound known for its unique structure and properties. It is a member of the morpholinium family, which are quaternary ammonium compounds. These compounds are characterized by their nitrogen-containing heterocyclic ring structures, which contribute to their diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide typically involves the reaction of morpholine derivatives with alkylating agents. One common method is the reaction of 4-methylmorpholine with 1,4-dibromobutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reaction with amines can produce aminated compounds .
Scientific Research Applications
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It may also interfere with enzymatic activities by binding to active sites or altering enzyme conformations. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylmorpholinium bromide
- N-Methyl-N-ethylmorpholinium bromide
- 1-Ethyl-1-methylmorpholinium bromide
Uniqueness
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
64038-87-5 |
|---|---|
Molecular Formula |
C14H30Br2N2O2 |
Molecular Weight |
418.21 g/mol |
IUPAC Name |
4-methyl-4-[4-(4-methylmorpholin-4-ium-4-yl)butyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C14H30N2O2.2BrH/c1-15(7-11-17-12-8-15)5-3-4-6-16(2)9-13-18-14-10-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
WMPXZRNMBZPVIN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCCC[N+]2(CCOCC2)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















